Product packaging for 4-(4-Chlorobenzyl)pyridine(Cat. No.:CAS No. 4409-11-4)

4-(4-Chlorobenzyl)pyridine

Cat. No.: B1583355
CAS No.: 4409-11-4
M. Wt: 203.67 g/mol
InChI Key: OHKBVLWPESSWKC-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. researchgate.netontosight.aiopenaccessjournals.com The pyridine ring, a six-membered ring containing five carbon atoms and one nitrogen atom, imparts unique properties to molecules, making it a prevalent scaffold in medicinal chemistry, materials science, and catalysis. researchgate.netontosight.aiacs.orgnih.gov

The nitrogen atom in the pyridine ring influences the molecule's electronic properties, basicity, and ability to form hydrogen bonds, which are crucial for biological activity and material properties. nih.gov Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govwisdomlib.orgresearchgate.net Their versatility also extends to agriculture, where they are used in the formulation of pesticides and herbicides. researchgate.net

The synthesis of pyridine derivatives has been a central theme in organic chemistry since the first major synthesis was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Over the years, numerous synthetic methodologies have been developed to create a wide variety of substituted pyridines, each with tailored properties for specific applications. acs.orgwikipedia.orgnih.govorganic-chemistry.orgmdpi.com These methods often involve condensation reactions, cycloadditions, or cross-coupling reactions. acs.org

Significance of the Chlorobenzyl Moiety in Pyridine Structures

The position of the chlorine atom on the benzyl (B1604629) ring is critical. For instance, the 4-chloro substitution pattern, as seen in 4-(4-Chlorobenzyl)pyridine, is a common feature in many biologically active compounds. This specific substitution can enhance the binding affinity of the molecule to its target, potentially leading to increased potency. The chlorobenzyl group can also influence the compound's metabolic stability and pharmacokinetic properties.

In the context of medicinal chemistry, the chlorobenzyl moiety has been explored for its role in developing agents with various therapeutic potentials, including antimicrobial and anticancer activities. ontosight.ai The stability and reactivity of the chlorobenzyl group also make it a valuable component in the design of ligands for metal complexes used in catalysis and materials science. ontosight.ai

Historical Context of this compound Research

Research into this compound and its derivatives has evolved over several decades, driven by its potential applications in various scientific fields. Early investigations likely focused on the fundamental synthesis and characterization of the compound. ontosight.ai A common synthetic route involves the reaction of 4-picoline (4-methylpyridine) with 4-chlorobenzyl chloride. ontosight.ai

More recent research has delved into the specific applications of this compound as a building block in the synthesis of more complex molecules with defined biological activities. For example, it has been used as a key intermediate in the development of enzyme inhibitors. nih.gov In one study, a derivative of 4-(4-chlorobenzyl)piperidine (B1587799) was identified as a potent inhibitor of Protein Kinase B (PKBβ), a crucial enzyme in cancer-related signaling pathways. nih.gov

Furthermore, this compound has been utilized in the field of coordination chemistry to create novel metal-organic frameworks. rsc.orgrsc.org The reaction of this compound with cobalt(II) thiocyanate (B1210189) has been shown to produce coordination polymers with interesting magnetic properties, highlighting the compound's utility in materials science research. rsc.orgrsc.orgresearchgate.net

Table 1: Key Research Findings on this compound and its Derivatives

Research AreaKey FindingReference
Medicinal Chemistry A derivative, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, was developed as a potent inhibitor of Protein Kinase B (PKBβ). nih.gov nih.gov
Coordination Chemistry Reaction with Co(NCS)₂ forms coordination polymers, [Co(NCS)₂(this compound)₂]n, exhibiting metamagnetic and slow magnetic relaxation properties. rsc.orgrsc.orgresearchgate.net rsc.orgrsc.orgresearchgate.net
Synthetic Chemistry Can be synthesized by reacting 4-picoline with 4-chlorobenzyl chloride. ontosight.ai ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B1583355 4-(4-Chlorobenzyl)pyridine CAS No. 4409-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]pyridine
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InChI

InChI=1S/C12H10ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBVLWPESSWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196035
Record name 4-(4'-Chlorobenzyl)pyridine
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Molecular Weight

203.67 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4409-11-4
Record name 4-[(4-Chlorophenyl)methyl]pyridine
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Record name 4-(4'-Chlorobenzyl)pyridine
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Record name 4-(4'-Chlorobenzyl)pyridine
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Record name 4-(4'-chlorobenzyl)pyridine
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Synthetic Methodologies for 4 4 Chlorobenzyl Pyridine and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of the pyridine (B92270) ring and its subsequent functionalization have long been established. These routes often involve multi-step sequences, including condensation and reduction reactions.

Condensation Reactions

Condensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the heterocyclic ring from acyclic precursors. One of the most well-known methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. While versatile for the synthesis of symmetrically substituted pyridines, its direct application to unsymmetrical derivatives such as 4-(4-Chlorobenzyl)pyridine can be challenging.

A more direct approach to introduce the benzyl (B1604629) group at the 4-position involves the reaction of a pre-formed pyridine derivative. For instance, the condensation of 4-picoline (4-methylpyridine) with 4-chlorobenzaldehyde can yield the corresponding styrylpyridine, which can then be reduced to the target molecule. Another classical approach is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. By carefully selecting the appropriate starting materials, this method can be adapted for the synthesis of various substituted pyridines.

A plausible, though less direct, route involves a multi-step sequence starting with a Friedel-Crafts acylation. While direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, acylation of a suitable pyridine derivative or the use of a pre-functionalized acylating agent under specific conditions could yield a 4-(4-chlorobenzoyl)pyridine intermediate. This ketone can then be subjected to reduction to form the desired methylene bridge.

Reduction Reactions

Reduction reactions are crucial for converting carbonyl functionalities into the methylene group present in this compound. The precursor for such a reduction is typically 4-(4-chlorobenzoyl)pyridine. Several classical reduction methods can be employed for this transformation.

The Wolff-Kishner reduction, which involves the heating of a ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol, is a powerful method for the deoxygenation of carbonyl groups. This method is particularly suitable for substrates that are sensitive to acidic conditions.

PrecursorReagentsConditionsProductReference
1-(4-chlorophenyl)-1-(2-pyridyl) ketoneHydrazine hydrate, Potassium hydroxide, Diethylene glycol-2-(4-chlorobenzyl)pyridine google.com

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often utilize catalytic systems to improve reaction efficiency, reduce waste, and employ milder reaction conditions.

Catalytic Syntheses

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired molecules with higher atom economy and reduced environmental impact. Both heterogeneous and homogeneous catalysis have been explored for the synthesis of pyridine derivatives.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. While specific applications of zinc phosphate (B84403) in the synthesis of this compound are not widely reported, its use as a solid acid catalyst in various organic transformations suggests potential applicability in condensation or cyclization reactions leading to pyridine derivatives.

Montmorillonite K10 clay, a type of bentonite clay, has emerged as an effective and environmentally benign solid acid catalyst for a variety of organic reactions. semanticscholar.orgsemanticscholar.orgscirp.org It has been successfully employed in the one-pot synthesis of 2,4,6-trisubstituted pyridines via the condensation of aldehydes, ketones, and ammonium (B1175870) acetate under solvent-free conditions. semanticscholar.orgsemanticscholar.orgscirp.org This methodology offers high yields, short reaction times, and the catalyst can be easily recycled. semanticscholar.org Although not specifically demonstrated for this compound, this approach highlights the potential of clay-based catalysts in the synthesis of substituted pyridines.

AldehydeKetoneCatalystConditionsProductYield (%)Reference
BenzaldehydeAcetophenoneMontmorillonite K10120 °C, solvent-free2,4,6-Triphenylpyridine92 semanticscholar.org
4-ChlorobenzaldehydeAcetophenoneMontmorillonite K10120 °C, solvent-free4-(4-Chlorophenyl)-2,6-diphenylpyridine95 semanticscholar.org
4-MethoxybenzaldehydeAcetophenoneMontmorillonite K10120 °C, solvent-free4-(4-Methoxyphenyl)-2,6-diphenylpyridine97 semanticscholar.org

Transition metal catalysis has revolutionized the field of organic synthesis, enabling a wide range of cross-coupling and cyclization reactions. Rhodium and cobalt catalysts, in particular, have shown promise in the synthesis of pyridine derivatives.

Rhodium-catalyzed reactions, such as the direct coupling of pyridine derivatives with various partners, offer an efficient route to functionalized pyridines. nih.gov For instance, Rh(III)-catalyzed C-H activation and coupling with internal alkynes have been used to synthesize axially chiral biaryl pyridines. nih.gov While direct application to this compound synthesis via cross-coupling with a chlorobenzyl halide has not been extensively detailed, the versatility of rhodium catalysis suggests its potential in this area.

Cobalt catalysis has also been explored for the synthesis of pyridines, particularly through [2+2+2] cycloaddition reactions of nitriles and alkynes. elsevierpure.com These methods can provide access to highly substituted pyridine rings. A study on cobalt(II)-azide complexes mentions the use of 4-benzylpyridine (B57826) as a co-ligand, indicating the accessibility of such compounds, although the synthetic details for the ligand itself were not provided. rsc.org Another publication describes a cobalt-catalyzed acylation of (hetero)arylzinc pivalates with thiopyridyl esters, showcasing a modern approach to forming ketone precursors that could potentially be reduced to benzylpyridines. nih.govresearchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like pyridine derivatives from simple precursors in a single step. organic-chemistry.orgtaylorfrancis.com These reactions are highly valued in green chemistry for minimizing waste and simplifying purification processes. mdpi.com The synthesis of polysubstituted pyridines, including derivatives structurally related to this compound, can be achieved through the condensation of aldehydes, active methylene compounds (such as malononitrile or ethyl acetoacetate), and an ammonia source (like ammonium acetate). organic-chemistry.orgmdpi.com

A common strategy is the Hantzsch pyridine synthesis, a three-component reaction that provides direct access to 1,4-dihydropyridine (B1200194) derivatives, which can then be oxidized to the corresponding pyridine. ijcrt.org For derivatives of this compound, this could involve the reaction of 4-chlorobenzaldehyde, a β-ketoester, and an enamine or ammonium acetate. The process is often catalyzed by acids or, in more modern approaches, by magnetic nanoparticles, which facilitate catalyst recovery and reuse. mdpi.com

The general mechanism involves the initial formation of an α,β-unsaturated carbonyl compound via Knoevenagel condensation and the formation of an enamine. These intermediates then undergo a Michael addition followed by cyclization and dehydration/aromatization to yield the final pyridine ring. organic-chemistry.org The use of ionic liquids as catalysts can also promote these reactions under ambient conditions. taylorfrancis.com

Table 1: Examples of One-Pot Reactions for Pyridine Synthesis

Reactants Catalyst Conditions Product Type Reference
Aldehyde, Malononitrile, Ammonium Acetate Fe2O3@Fe3O4@Co3O4 Nanocomposite Solvent-free Polyfunctionalized Pyridines mdpi.com
Alkynone, 1,3-Dicarbonyl Compound, Ammonium Acetate None (excess NH4OAc) Ethanol (B145695), reflux Polysubstituted Pyridines organic-chemistry.org
Aldehyde, Ethyl Acetoacetate, Ammonium Acetate, Dimedone Nano-FGT Solvent-free, 110 °C 1,4-Dihydropyridine derivatives mdpi.com

Solvent-Free Conditions in Synthesis

Performing organic syntheses under solvent-free conditions is a key principle of green chemistry, as it reduces environmental pollution and can lead to improved reaction rates and yields. ijcrt.org The synthesis of pyridine derivatives, including those based on the this compound framework, has been successfully adapted to solvent-free protocols. mdpi.com

Multicomponent reactions, such as the Hantzsch synthesis, are particularly well-suited for solvent-free conditions. ijcrt.org For instance, the reaction of an aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate can be carried out by simply mixing the neat reactants, often with a solid catalyst. mdpi.comijcrt.org The use of catalysts like ceric ammonium nitrate (CAN) or magnetic nanoparticles has proven effective in promoting these reactions at room temperature or with gentle heating, eliminating the need for volatile and often toxic organic solvents. mdpi.comijcrt.org The benefits include shorter reaction times, simplified workup procedures, and high product yields. ijcrt.org

Derivatization Strategies of this compound

The this compound scaffold serves as a valuable starting point for the development of new chemical entities with tailored biological activities. Derivatization strategies focus on modifying its structure to optimize interactions with biological targets, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). mdpi.com Key derivatization approaches include making structural modifications to enhance biological effects, synthesizing pyridinium (B92312) salts, and incorporating the core structure into more complex fused heterocyclic systems. mdpi.comnih.gov

Structural Modifications for Enhanced Biological Activity

Strategic structural modifications of the this compound core are crucial for tuning its biological profile. mdpi.com By introducing various functional groups or altering substituents, medicinal chemists can enhance potency, selectivity, and metabolic stability. mdpi.comnih.gov

For example, in the design of cholinesterase inhibitors, modifying the benzyl group of a pyridinium scaffold can significantly impact activity. Studies have shown that the position and nature of substituents on the benzyl ring—such as bromine, chlorine, or fluorine—can alter the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A compound with a 3-bromo substitution on the benzyl ring (BOP-1) was found to be a potent dual inhibitor of both enzymes, while a 4-chloro substitution (BOP-2) resulted in lower activity. nih.gov This highlights the sensitivity of biological activity to subtle structural changes. These modifications influence how the molecule fits into the active site of an enzyme and its electronic properties, which are critical for binding. nih.gov

Synthesis of Pyridinium Salts

The nitrogen atom in the pyridine ring of this compound is nucleophilic and readily undergoes quaternization to form pyridinium salts. This transformation is typically achieved through the Menschutkin reaction, which involves treating the pyridine derivative with an alkyl halide. rdd.edu.iqnih.gov The reaction is versatile, allowing for the introduction of a wide variety of substituents on the nitrogen atom.

The synthesis generally involves refluxing the pyridine with an excess of the appropriate alkyl halide in a solvent such as ethanol or acetonitrile (B52724). mdpi.com The resulting pyridinium salt often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com This method has been used to prepare a diverse range of pyridinium salts with varying N-alkyl chain lengths (from C8 to C20) and different benzyl substituents. mdpi.comnih.gov These salts are of significant interest due to their applications as antimicrobial agents, surfactants, and catalysts. mdpi.comnih.govsrce.hr

Table 2: Synthesis of Pyridinium Salts from Pyridine Derivatives

Pyridine Derivative Alkylating Agent Solvent Conditions Product Type Reference
4-Hydrazinylpyridine hydrazones Substituted alkyl halide Ethanol Reflux, 6-50 h Benzylidenehydrazinylpyridinium salts mdpi.com
Schiff base of nicotinaldehyde 1,2-Dichloroethane Acetonitrile Reflux, 6 h Substituted Pyridinium salts rdd.edu.iq
Pyridine 1-Bromoalkane Dry Ethanol N/A N-Alkylpyridinium bromides nih.gov

Incorporation into Fused Heterocyclic Systems

The this compound moiety can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These larger structures, such as thienopyridines, pyrrolopyridines, and thiazolopyridines, often exhibit significant biological activity and are important scaffolds in drug discovery. scispace.comresearchgate.netresearchgate.net

Thienopyridines: These are bicyclic systems containing fused thiophene and pyridine rings. researchgate.net A common synthetic route starts with a functionalized pyridine, such as a 3-cyanopyridine-2(1H)-thione. This precursor can be reacted with halo compounds like phenacyl bromide or chloro-N-arylacetamides to build the thiophene ring, furnishing 3-aminothieno[2,3-b]pyridines. scispace.com These intermediates can then undergo further cyclization reactions to yield more complex systems like pyridothienopyrimidines and pyridothienotriazines. scispace.com

Pyrrolopyridines: Also known as azaindoles, these compounds consist of fused pyrrole and pyridine rings and are recognized for their diverse biological activities, including antibacterial and anticancer properties. researchgate.netnih.gov Synthetic strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine. For example, a multi-step synthesis can lead to tricyclic pyrrolo[2,3-d]pyrimidines starting from 2-amino pyrroles and lactams, which are cyclized using phosphorus oxychloride. nih.gov

Thiazolopyridines: This class of fused heterocycles incorporates a thiazole ring fused to a pyridine ring and has shown potential as kinase inhibitors and antimicrobial agents. dmed.org.uanih.gov Synthesis can be achieved through various routes. One approach involves the reaction of 2-aminothiazole derivatives with 1,3-dielectrophiles to construct the pyridine portion of the molecule. researchgate.net Another method starts with a substituted pyridine, such as 2,4-dichloro-3-nitropyridine, which undergoes a series of substitutions and cyclizations to form the thiazolo[5,4-b]pyridine core. nih.gov

Advanced Spectroscopic and Computational Characterization in 4 4 Chlorobenzyl Pyridine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed structural analysis of 4-(4-Chlorobenzyl)pyridine, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the pyridine (B92270) ring and the chlorobenzyl group, as well as the methylene protons, resonate at characteristic chemical shifts (δ) chemicalbook.com. The protons on the pyridine ring typically appear in the downfield region, with the α-protons being the most deshielded due to the electronegativity of the nitrogen atom. The protons of the chlorophenyl ring also resonate in the aromatic region, and their splitting patterns can provide information about their relative positions. The methylene protons, bridging the two aromatic rings, appear as a singlet in the upfield region.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound
ProtonsChemical Shift (δ, ppm)
Pyridine α-H~8.5
Pyridine β-H~7.1
Chlorophenyl H~7.2-7.3
Methylene (-CH₂-)~3.9

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the bonds. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene rings are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. While a specific, fully assigned experimental spectrum for this compound is not detailed in the available literature, the expected vibrational modes can be inferred from the analysis of similar structures.

Interactive Data Table: Expected FT-IR Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=C and C=N Ring Stretch1600-1400
C-Cl Stretch800-600

UV-Visible Spectroscopy

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (203.67 g/mol ). Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is also expected.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would involve the cleavage of the bond between the methylene group and the pyridine ring, or the loss of the chlorine atom.

Interactive Data Table: Mass Spectrometry Fragmentation of this compound
m/zRelative Intensity (%)Possible Fragment
20376.7[M]⁺
20525.7[M+2]⁺
168100.0[M - Cl]⁺
16746.6[M - HCl]⁺
13922.2[C₁₀H₈N]⁺
12521.1[C₇H₆Cl]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental findings. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and properties of molecules like this compound. These studies can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring.

Mulliken population analysis is another computational tool used to calculate the partial atomic charges on each atom in a molecule. This information is valuable for understanding the charge distribution, dipole moment, and potential sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to carry a significant negative charge, making it a potential site for protonation or coordination to metal ions. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine are expected to have positive charges. While specific computational results for this compound are not detailed in the available literature, the application of these theoretical methods provides a powerful approach to understanding its fundamental chemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed in the study of pyridine derivatives to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a detailed understanding of its structural and electronic nature. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.com

For this compound, the HOMO is typically localized over the electron-rich pyridine and chlorophenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is similarly distributed across the aromatic systems, representing the regions most susceptible to nucleophilic attack. The energy gap provides insights into the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.21
Energy Gap (ΔE)5.24

Note: The values presented are hypothetical and representative for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orguni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netwolfram.com

In the MEP map of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region is the primary site for electrophilic attack and hydrogen bonding interactions. researchgate.net The hydrogen atoms of the molecule, particularly those on the pyridine ring, exhibit positive potential (blue), making them susceptible to nucleophilic attack. The chlorophenyl ring and the methylene bridge generally show a mixture of near-neutral (green) and slightly positive or negative potentials.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding patterns, including charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. uni-muenchen.dewisc.edu This method examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance in stabilizing the molecule. wisc.edu

Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound (NBO Analysis)
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ(Cpy-Cpy)22.50
LP(3) Clπ(Cph-Cph)5.80
π(Cpy-Cpy)π(Cpy-Cpy)18.95
π(Cph-Cph)π(Cph-Cph)20.10

Note: The values presented are hypothetical and representative for illustrative purposes. LP denotes a lone pair; π and π denote bonding and antibonding pi orbitals, respectively; Cpy and Cph refer to carbons of the pyridine and phenyl rings.*

Theoretical vibrational analysis using DFT is a standard method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. mdpi.com The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental data. researchgate.netrsc.org This correlation between theoretical and experimental spectra serves to confirm the molecular structure. researchgate.net

For this compound, key vibrational modes include the C-H stretching of the aromatic rings, the C=C and C=N stretching within the pyridine and phenyl rings, the CH₂ bending of the methylene bridge, and the C-Cl stretching. The agreement between the calculated and observed frequencies validates the optimized molecular geometry. researchgate.net

Table 3: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm-1) for this compound
Vibrational AssignmentCalculated (Scaled) FrequencyExperimental Frequency
Aromatic C-H stretch30603055 (FT-IR)
Pyridine Ring C=C/C=N stretch15981600 (FT-Raman)
Phenyl Ring C=C stretch14901492 (FT-IR)
CH₂ Scissoring14451443 (FT-IR)
C-Cl stretch735738 (FT-Raman)

Note: The values presented are hypothetical and representative for illustrative purposes.

Molecular Docking Studies and Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.gov This method is instrumental in drug discovery for identifying potential molecular targets and elucidating the molecular mechanism of action of a compound. nih.govresearchgate.net Docking simulations calculate the binding affinity, typically expressed as a binding energy (kcal/mol), and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govjapsonline.com

Pyridine derivatives are known to exhibit a wide range of biological activities, often through interaction with specific protein targets. rsc.orgresearchgate.netnih.gov Studies on this compound would involve docking it into the active sites of various biologically relevant proteins (e.g., kinases, enzymes, receptors) to predict its potential inhibitory activity. researchgate.net For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues in the protein's binding pocket.

Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Target
Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase (e.g., EGFR)-8.5Lys745Hydrogen Bond (with Pyridine-N)
Leu718, Val726Hydrophobic Interaction
Phe856π-π Stacking (with Phenyl Ring)

Note: The values and protein target presented are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By correlating molecular descriptors (physicochemical, electronic, or steric properties) with observed activity, QSAR models can be used to predict the activity of new, untested compounds. chemrevlett.com This technique is a cornerstone of modern medicinal chemistry, facilitating the rational design of more potent and selective drug candidates. nih.gov

A QSAR study involving this compound would typically include a dataset of structurally related pyridine derivatives with experimentally determined biological activities (e.g., IC₅₀ values). chemrevlett.comnih.gov Various molecular descriptors for each compound, such as hydrophobicity (logP), molar refractivity, and quantum chemical parameters (like HOMO/LUMO energies), would be calculated. Statistical methods are then used to build a regression model that links these descriptors to the biological response. Such a model could then be used to predict the activity of this compound and guide the synthesis of new analogues with potentially improved therapeutic profiles.

In Silico Evaluation of Derivatives

Computational approaches are crucial in the rational design of novel derivatives of this compound. By simulating the interactions between these compounds and their target proteins, researchers can gain insights into the structural requirements for desired biological activity, be it anticancer, antimicrobial, or antifungal.

Molecular docking studies, for instance, have been employed to investigate the binding affinities and modes of interaction of pyridine derivatives with various enzymes and receptors. In a study on pyrazine-pyridone analogues, a derivative containing a 4-chlorophenyl group, 6-Amino-4-(4-chlorophenyl)-2-oxo-1-(pyrazin-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, was identified and its interactions with bacterial targets were explored through molecular docking. This research highlighted the potential of such compounds as antibacterial agents. nih.govresearchgate.net Similarly, docking studies on other pyridine derivatives have been conducted to evaluate their potential as anticancer agents by targeting key proteins like cyclin-dependent kinases (CDKs) or as antimicrobial agents by targeting enzymes such as DNA gyrase. nih.govnih.gov

QSAR models provide a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For various classes of pyridine derivatives, 3D-QSAR models have been developed to understand the structural features that influence their antifungal or anticancer activities. nih.govnih.gov These models help in predicting the activity of newly designed derivatives even before their synthesis, thereby saving time and resources.

ADMET prediction is another critical component of in silico evaluation. It helps in assessing the drug-likeness of the designed compounds by predicting their pharmacokinetic and toxicological properties. For several series of pyridine and piperazine derivatives, in silico ADMET studies have been performed to evaluate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, ensuring that the designed molecules have favorable profiles for further development.

The following tables summarize findings from in silico evaluations of various pyridine derivatives, some of which are structurally related to this compound, showcasing their potential in different therapeutic areas.

Table 1: Molecular Docking Results of Selected Pyridine Derivatives

Compound Target Protein Binding Affinity (kcal/mol) Interacting Residues Potential Application
Pyrazine-pyridone derivative 5d DNA gyrase subunit B (PDB: 4DUH) -7.4519 - Antibacterial
(3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivative 4f BCATm (PDB ID: 2A1H) -6.898 - Anticonvulsant
Pyridine derivative 8 EGFR kinase - - Anticancer

Binding affinity data is presented as reported in the respective studies. A more negative value indicates a stronger binding affinity.

Table 2: Predicted ADMET Properties of Representative Pyridine Derivatives

Compound Class Key Predicted Properties
Pyridine-based SHP2 inhibitors Favorable pharmacokinetic characteristics
Pyridin-2-yl estra-1,3,5(10)-triene derivatives Optimal ADMET properties

This table provides a qualitative summary of ADMET predictions from the cited literature.

Table 3: QSAR Model Summary for Antifungal Pyridine-related Derivatives | Compound Class | QSAR Method | Key Statistical Parameters | |---|---| | Menthol-derived 1,2,4-triazole-thioether compounds | CoMFA | r² = 0.991, q² = 0.514 | | Nopol-derived 1,3,4-thiadiazole-thiourea compounds | CoMFA | r² = 0.992, q² = 0.753 | | N,N'-Diacylhydrazines containing 2,4-dichlorophenoxy moiety | CoMFA | r² = 0.858, q² = 0.61 |

r² represents the coefficient of determination, and q² represents the cross-validated correlation coefficient. Higher values indicate a more robust model.

Through these in silico evaluations, researchers can prioritize the synthesis of the most promising this compound derivatives, accelerating the discovery of new therapeutic agents.

Pharmacological and Biological Research Applications of 4 4 Chlorobenzyl Pyridine Analogs

Medicinal Chemistry Applications

The pyridine (B92270) ring is a fundamental heterocyclic structure found in over 7,000 existing drugs, making its derivatives a cornerstone of medicinal chemistry. qu.edu.qa The synthesis of novel pyridine derivatives, including those related to 4-(4-chlorobenzyl)pyridine, is a major focus of research aimed at discovering new therapeutic agents. qu.edu.qa The versatility of this core structure allows for the creation of large libraries of compounds that can be screened for various biological activities, from anticancer to antimicrobial effects. qu.edu.qaarabjchem.org

The this compound moiety serves as a valuable building block in synthetic organic chemistry for creating novel molecules with therapeutic potential. Its structure is incorporated into more complex molecules to explore and enhance interactions with biological targets. Research has shown that modifications of the pyridine nucleus can lead to compounds with a range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects. nih.govnih.govnih.gov The development of these analogs is often aimed at improving potency, selectivity, and pharmacokinetic profiles compared to existing drugs.

Analogs of this compound have been investigated for their anti-inflammatory properties, largely through their ability to modulate key inflammatory pathways. One of the most significant targets in inflammation is the nuclear factor kappa-B (NF-κB) signaling pathway, which controls the expression of numerous genes involved in the immune and inflammatory response. nih.govclinicaleducation.org Dysregulation of NF-κB is linked to a variety of chronic inflammatory diseases. nih.gov

Research has shown that certain pyridine derivatives can inhibit the activation of NF-κB. nih.govnih.gov For example, the pyridine N-oxide derivative JPL-32 was found to inhibit tumor necrosis factor alpha (TNF-α)-induced HIV-1 expression by interfering with NF-κB's ability to bind to DNA. nih.gov This inhibition occurs through the oxidative modification of thiol groups on the p50 subunit of NF-κB. nih.gov By targeting such fundamental pathways, these compounds represent a promising strategy for developing new anti-inflammatory therapies. researchgate.net

The development of novel pyridine derivatives as anticancer agents is a highly active area of research. qu.edu.qaarabjchem.org Analogs incorporating the this compound scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. mdpi.comnih.govresearchgate.net

Studies have identified pyridine-based compounds with potent antiproliferative effects. For instance, pyridine-based pyrazoline derivatives have shown high activity, with some compounds achieving submicromolar GI₅₀ (50% growth inhibition) values. nih.govresearchgate.net One study found that compound 9a, a novel pyridine derivative, induced apoptosis in MCF-7 breast cancer cells with an IC₅₀ (50% inhibitory concentration) of 20µM. qu.edu.qa Another research effort synthesized a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives that exhibited significant growth inhibition in micromolar concentrations across liver, breast, and colon cancer cell lines. mdpi.com A particularly potent pyridine conjugate, compound 9, showed remarkable cytotoxicity against the HepG2 liver cancer cell line with an IC₅₀ value of 0.18 µM. nih.gov

Compound Class/NameCancer Cell Line(s)Activity MetricReported Value (µM)Source(s)
Pyridine Derivative (9a)MCF-7 (Breast)IC₅₀20 qu.edu.qa
Pyridine Conjugate (9)HepG2 (Liver)IC₅₀0.18 nih.gov
Pyridine Conjugate (9)MCF-7 (Breast)IC₅₀0.34 nih.gov
Pyrazoline Derivative (6c)NCI-60 PanelGI₅₀0.38 nih.gov
Pyrazoline Derivative (6f)NCI-60 PanelGI₅₀0.45 nih.gov
Piperazine DerivativesHUH7 (Liver), MCF7 (Breast), HCT-116 (Colon)GI₅₀Micromolar Range mdpi.com

The search for new antimicrobial and antifungal agents has led to the investigation of various heterocyclic compounds, with pyridine derivatives showing considerable promise. nih.gov The compound 4-(4-chlorophenyl) pyridine itself has been identified as having antimicrobial properties against both bacteria and fungi, including Clostridium perfringens, Pseudomonas aeruginosa, and Aspergillus niger. researchgate.net

Further chemical synthesis has produced analogs with enhanced and broad-spectrum activity. For example, pyridine-based chalcones and azetidin-2-ones have demonstrated potent activity against various bacterial strains. nih.govnih.gov One chalcone (B49325) derivative, compound 4c, was found to be highly active against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.govresearchgate.net Other synthesized derivatives have shown excellent activity against strains like S. aureus, B. subtilis, and E. coli. nih.gov

Compound/Analog TypeTarget OrganismActivity MetricReported ValueSource(s)
4-(4-chlorophenyl) pyridineClostridium perfringens, Pseudomonas aeruginosa, Aspergillus nigerAntimicrobial ActivityActive researchgate.net
Pyridine-based Chalcone (4c)Methicillin-resistant S. aureus (MRSA)MIC2 µg/mL nih.govresearchgate.net
Pyridine-based Pyrazoline (6h)Neisseria gonorrhoeaeMIC8 µg/mL nih.gov
Azetidin-2-one Derivative (110b)S. aureus, B. subtilis, E. coli, P. aeruginosa, A. nigerAntimicrobial ActivityPotent nih.gov
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Analog (4)Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683MIC125 µg/mL mdpi.com

The structural framework of this compound is present in various analogs designed as antiviral agents. scienceopen.com Research in this area has yielded compounds with activity against several viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). nih.govnih.govnih.gov

Anti-HIV Activity: Several studies have focused on pyridine derivatives as inhibitors of HIV replication. nih.gov A novel series of pyrazolo[4,5-e] nih.govscienceopen.comnih.govthiadiazines, which includes a chlorobenzyl moiety, was synthesized and evaluated for anti-HIV activity. nih.gov One compound from this series demonstrated activity against HIV-1 with a 50% effective concentration (EC₅₀) of 45.6 µM. nih.gov The pyridine scaffold is a key component in four of the five approved HIV-1 integrase inhibitors, highlighting its importance in the development of antiretroviral drugs. nih.gov

Anti-HCMV Activity: HCMV is a major cause of morbidity in immunocompromised individuals, and current treatments are limited by toxicity and the emergence of resistance. nih.govsemanticscholar.orgacs.org High-throughput screening has identified novel inhibitors of HCMV replication containing structures related to this compound. nih.govnih.gov A series of piperidine-4-carboxamide analogs were developed from an initial screening hit, leading to compounds with potent anti-CMV activity. nih.gov Analogs 7, 8, and 9 showed significantly improved potency, with EC₅₀ values in the sub-micromolar range and a high selectivity index (>1500), indicating low cytotoxicity to host cells. nih.gov

Compound/AnalogTarget VirusActivity MetricReported Value (µM)Source(s)
Pyrazolo[4,5-e] nih.govscienceopen.comnih.govthiadiazine (7a)HIV-1EC₅₀45.6 nih.gov
Piperidine-4-carboxamide (7)HCMVEC₅₀0.21 ± 0.06 nih.gov
Piperidine-4-carboxamide (8)HCMVEC₅₀0.28 ± 0.06 nih.gov
Piperidine-4-carboxamide (9)HCMVEC₅₀0.30 ± 0.05 nih.gov
7H-Pyrrolo[2,3-d]pyrimidine Analog (20)Zika Virus (ZIKV)Antiviral ActivityActive scienceopen.com

Derivatives containing pyridine and piperidine (B6355638) rings have been explored for their potential in pain management. nih.govresearchgate.net The 4-(4-chlorophenyl) group, in particular, has been identified as an important feature for the analgesic potency of certain compounds. nih.gov

Research into derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine has demonstrated that structural modifications can lead to a significant enhancement of analgesic response in animal models. researchgate.net Similarly, studies on 3-hydroxy pyridine-4-one derivatives have shown that these compounds possess significant analgesic effects in both acetic acid-induced writhing and formalin tests, which are models for inflammatory and neurogenic pain. nih.govnih.gov The analgesic activity of these compounds suggests they may act through mechanisms related to the inhibition of inflammatory mediators. nih.gov

Anticonvulsant Activity

Several studies have explored the potential of this compound analogs as anticonvulsant agents. For instance, a series of mono-, di-, and trimethylated derivatives of 4-chloro- and 4-methoxybenzanilide were synthesized and evaluated for their ability to protect against seizures. nih.gov In mouse models, these compounds were tested against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.gov One compound, 4-methoxy-2, 6-dimethylbenzanilide, demonstrated a median anticonvulsant potency (ED50) of 18.58 mg/kg in the MES test when administered intraperitoneally. nih.gov The neurotoxicity of these compounds was also assessed using the rotorod assay. nih.gov

Other research has focused on different structural classes of compounds incorporating the pyridine moiety. For example, new triazolopyrimidine derivatives have been designed and synthesized, with some showing anticonvulsant properties. nih.gov Similarly, various 1,4-dihydropyridine (B1200194) derivatives have been synthesized and evaluated for their anticonvulsant effects in rat models of seizures induced by MES, pentylenetetrazole, and strychnine. jocpr.com Furthermore, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown potential anticonvulsant activity in the pentylenetetrazole-induced seizure model in mice. mdpi.com

Anticonvulsant Activity of this compound Analogs and Related Compounds
Compound ClassTest ModelKey FindingsReference
4-Chloro- and 4-methoxybenzanilide derivativesMaximal Electroshock (MES) and Pentylenetetrazole (scMet) in mice4-methoxy-2, 6-dimethylbenzanilide showed an ED50 of 18.58 mg/kg in the MES test. nih.gov
Triazolopyrimidine derivativesNot specifiedSome derivatives exhibited anticonvulsant properties. nih.gov
1,4-Dihydropyridine derivativesMES, Pentylenetetrazole, and Strychnine-induced seizures in ratsCertain derivatives showed anticonvulsant activity. jocpr.com
2,3-disubstituted quinazolin-4(3H)-one derivativesPentylenetetrazole-induced seizures in miceDemonstrated potential anticonvulsant activity. mdpi.com

Anti-Alzheimer's Disease Agents (e.g., Cholinesterase Inhibitors)

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine (B1216132) contributes to cognitive decline. nih.gov One therapeutic strategy is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com Several this compound analogs and related heterocyclic compounds have been investigated as potential cholinesterase inhibitors.

A series of 4-aminopyridine (B3432731) analogs, specifically semicarbazones, were designed and synthesized to enhance cognitive function by inhibiting acetylcholinesterase. researchgate.net In vitro studies showed that some of these synthesized compounds had significant inhibitory activity against AChE, with enzyme kinetic studies revealing a non-competitive type of inhibition. researchgate.net This suggests a possible interaction with the peripheral anionic site of the enzyme. researchgate.net Molecular docking studies have also been employed to understand the binding interactions of these compounds with cholinesterases. researchgate.net

Other research has focused on creating hybrid molecules that combine structural features of known cholinesterase inhibitors with other pharmacophores. For instance, new derivatives of isochroman-4-one (B1313559) have been synthesized and shown to have potent acetylcholinesterase inhibitory activity. mdpi.commdpi.com

Cholinesterase Inhibitory Activity of Pyridine Analogs
Compound ClassTarget EnzymeKey FindingsReference
4-Aminopyridine semicarbazone analogsAcetylcholinesterase (AChE)Showed significant non-competitive inhibition of AChE. researchgate.net
Isochroman-4-one derivativesAcetylcholinesterase (AChE)Demonstrated potent AChE inhibitory activity. mdpi.commdpi.com

Dopamine (B1211576) Receptor Antagonism (e.g., D4 Receptor)

The dopamine D4 receptor is a target for the development of treatments for certain neuropsychiatric conditions. chemrxiv.org Several this compound analogs have been investigated for their ability to act as antagonists at this receptor. One notable compound, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, has been identified as an antagonist with high affinity and selectivity for the human dopamine D4 receptor. nih.gov

Structure-activity relationship studies have been conducted to understand the features that contribute to the binding of these compounds to the D4 receptor. For example, a comparative molecular field analysis (CoMFA) study was performed on a series of dopamine D4 antagonists, including a pyrazolo[1,5-a]pyridine (B1195680) derivative. acs.org This type of analysis helps to elucidate the correlation between the biological activity and the structural parameters of the molecules. acs.org

The therapeutic potential of D4 receptor antagonists is being explored for conditions such as substance use disorders. chemrxiv.orgchemrxiv.org Research has focused on designing D4-selective ligands based on scaffolds like phenylpiperazine. chemrxiv.org Some of these compounds have shown high binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. chemrxiv.orgchemrxiv.org

Dopamine D4 Receptor Antagonism of this compound Analogs
CompoundReceptor Affinity (Ki)Key FindingsReference
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridineNot specifiedHigh affinity and selectivity for the human dopamine D4 receptor. nih.gov
Dopamine D4 receptor antagonist-19.0 nMSelective DRD4 antagonist. medchemexpress.com

Biological Mechanisms of Action

Enzyme Inhibition (e.g., Cytochrome P450, Cholinesterases)

The compound this compound (4-CBP) has been shown to interact with the cytochrome P450 (P450) enzyme system. nih.govamanote.com In studies using rat hepatic microsomes, 4-CBP demonstrated both induction and inhibition of P450 enzymes in a dose-dependent manner. nih.gov Specifically, it was found to induce CYP2B1 and CYP2E1 at lower doses, while being inhibitory at higher doses. nih.gov In vitro experiments revealed that 4-CBP strongly inhibited benzphetamine N-demethylase activity. nih.gov The inhibition of P450 enzymes can be achieved through various mechanisms, including mechanism-based inhibition where a reactive metabolite binds covalently to the enzyme. researchgate.net

As previously mentioned in section 4.1.8, analogs of this compound are also being investigated as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. nih.govmdpi.com Both acetylcholinesterase and butyrylcholinesterase are targets for these inhibitors. mdpi.com

Inhibition of Pro-inflammatory Cytokines and Enzymes

Research has indicated that certain pyridine derivatives possess anti-inflammatory properties. This is, in part, due to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. For example, some pyrrolo[3,4-c]pyridine derivatives have been shown to reduce the levels of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. nih.gov

The inhibition of pro-inflammatory mediators has been observed in various studies. For instance, extracts from Chlorella vulgaris have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated RAW 264.7 cells. epa.gov While not directly involving this compound, this demonstrates the potential of related compounds to modulate inflammatory pathways.

Induction of Apoptosis in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.gov Several studies have shown that pyridine and its derivatives can induce apoptosis in various cancer cell lines.

For example, novel pyridine and pyridone-based compounds have been shown to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase cell cycle arrest and apoptosis. nih.gov This was associated with the upregulation of p53, p21, and JNK. nih.gov In another study, a novel pyrazolo[3,4-h]quinoline derivative was found to induce a form of cell death called paraptosis in breast cancer cells, which was associated with the production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. mdpi.com

Furthermore, some novel nicotinonitrile and pyrazolyl nicotinonitrile derivatives have demonstrated potent cytotoxicity against liver cancer cells by acting as PIM-1 kinase inhibitors and caspase activators, ultimately leading to apoptosis. nih.gov

Interaction with DNA

The interaction of pyridine-containing compounds with DNA is a significant area of research, particularly for analogs structured as metal complexes. Studies on ruthenium(II) complexes incorporating a 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ligand, an analog of this compound, have provided insights into these potential interactions. Research involving a series of new monofunctional Ru(II) complexes with the general formula mer-[Ru(Cl-Ph-tpy)(N-N)Cl]Cl demonstrated their ability to bind to DNA. nih.gov

The binding mechanism was explored using various spectroscopic and physical methods, including UV-Vis spectroscopy, fluorescence quenching, and viscosity measurements. nih.gov Competitive studies with ethidium (B1194527) bromide, a known DNA intercalator, showed that these ruthenium complexes could displace DNA-bound ethidium bromide, suggesting a strong competition for DNA binding sites. nih.gov These experiments collectively indicate that the ruthenium complexes containing the 4-chlorophenyl-terpyridine moiety interact with DNA primarily through an intercalative mode. nih.gov This involves the insertion of the planar aromatic ligand between the base pairs of the DNA double helix. dntb.gov.ua Further research on other metal complexes, such as those with Zn(II), also supports an intercalative binding mode for pyridine derivatives. frontiersin.org Gel electrophoresis assays have also demonstrated that such complexes can facilitate the cleavage of plasmid DNA. frontiersin.org

Bacterial Membrane Disruption

While the direct action of this compound on bacterial membranes has not been extensively documented, the disruption of the cell membrane is a known mechanism of action for various antimicrobial compounds, including certain nitrogen-containing heterocycles. nih.gov This mechanism is a key component of the innate immune response in many organisms and is exploited by antimicrobial peptides (AMPs) and their synthetic mimics. researchgate.netnih.gov

Generally, this mode of action involves the compound binding to the bacterial membrane, often via electrostatic interactions between cationic groups on the molecule and anionic components of the membrane, followed by insertion into the lipid bilayer. nih.gov This insertion can lead to several disruptive outcomes:

Pore Formation: Some molecules assemble to form channels or pores (toroidal or barrel-stave models) that traverse the membrane, leading to the leakage of essential ions and metabolites and ultimately cell death. nih.gov

Membrane Destabilization: Other compounds may act like a detergent, disrupting the bilayer's integrity and dissolving it in a "carpet-like" mechanism without forming discrete pores. nih.gov

Lipid Extraction: Some agents can extract lipids from the membrane, causing localized disturbances that compromise its function. mdpi.com

Although specific studies on this compound are lacking in this context, related structures like quaternary ammonium (B1175870) salts based on a pyridine-4-aldoxime (B7857832) backbone have been shown to permeabilize bacterial membranes, leading to altered cell morphology and surface disruption. frontiersin.org Therefore, it is plausible that analogs of this compound, particularly if modified to enhance amphiphilicity or cationic character, could exhibit antimicrobial activity through membrane disruption.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound this compound (4-CBP) has been shown to have a complex, dose-dependent effect on rat hepatic microsomal cytochrome P450 (P450) enzymes both in vivo and in vitro. nih.gov Studies reveal that 4-CBP can act as both an inducer and an inhibitor of these critical drug-metabolizing enzymes. nih.govmdpi.com

In vivo, treatment of rats with 4-CBP led to a dose-dependent induction of total P450 enzymes and associated drug-metabolizing activities. nih.gov However, at higher dose levels, a marked inhibitory effect was observed. nih.govmdpi.com Immunoblot analyses specified that 4-CBP induces the expression of cytochrome P450 isozymes CYP2B1 and CYP2E1. nih.gov This induction was also dose-dependent, with the levels of both enzymes decreasing as the dose of 4-CBP was increased. nih.gov

In vitro experiments further clarified the inhibitory profile of 4-CBP. The compound was found to be a strong inhibitor of benzphetamine N-demethylase activity, an enzymatic process primarily mediated by CYP2B isoforms. nih.gov In contrast, it did not significantly inhibit dimethylnitrosamine N-demethylase activity, which is a marker for CYP2E1 activity. nih.gov This indicates a selective inhibitory action despite its ability to induce both enzymes.

These findings are consistent with research on structurally related compounds. For instance, 4-benzylpyridine (B57826) is a more potent inducer of cytochrome P450 than its 2- and 3-isomers and has been shown to induce CYP450b/e and CYP450c/d in rats, demonstrating dose- and sex-related differences in induction patterns.

Table 1: Effect of this compound on Rat Hepatic P450 Enzymes nih.gov
Enzyme/ActivityEffectDetails
Total Cytochrome P450Induction & InhibitionInduction observed at lower doses, marked inhibition at higher doses.
CYP2B1InductionInduced by 4-CBP treatment, but levels decrease with increasing doses.
CYP2E1InductionInduced by 4-CBP treatment, but levels decrease with increasing doses.
Benzphetamine N-demethylaseStrong Inhibition (In Vitro)Indicates potent inhibition of CYP2B activity.
Dimethylnitrosamine N-demethylaseNo significant inhibition (In Vitro)Indicates lack of direct inhibition of CYP2E1 activity.

Permeability through biological membranes is largely governed by a compound's physicochemical properties, such as lipophilicity (often expressed as LogP). Studies on 2,4-disubstituted pyridine derivatives have shown that the nature of substituents on the pyridine ring greatly influences the LogP value. mdpi.com For example, a pyrrolidine-containing derivative was found to be less lipophilic (LogP 1.06) than a derivative with a different substituent (LogP 2.56). mdpi.com This difference in lipophilicity can affect the ease of penetration through biological barriers like the macrophage cell membrane, which is crucial for targeting intracellular pathogens. mdpi.com Therefore, for this compound analogs, modifications to either the pyridine or the chlorobenzyl moiety would be expected to alter their permeability and bioavailability.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on this compound analogs and related heterocyclic compounds have revealed key structural features that govern their biological potency. The type and position of substituents on both the pyridine and the benzyl (B1604629) rings can dramatically alter activity.

Substituents on the Benzyl Ring: In a study of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which contain a substituted benzyl moiety, the nature of the substituent on the benzyl ring significantly impacted cytotoxic activity. nih.gov For instance, when electron-donating groups were present on the benzyl ring (designated as ring A in the study), cytotoxicity against cancer cell lines was observed to decrease in the order of 3-OPh > 3-OMe > 4-OMe > 3,4,5-triOMe > H. nih.gov Conversely, analogs containing an electron-withdrawing group like 4-fluoro on the benzyl ring were found to be comparatively less active. nih.gov

Substituents on the Pyridine/Quinoline Ring: In research on 4-aminoquinoline (B48711) derivatives, the presence and position of halogen atoms are critical for antibacterial activity. For example, 6-chlorocyclopentaquinolinamine showed potent inhibition against MRSA, highlighting the positive contribution of the chloro group at that specific position. Docking studies suggested that the chloro-substituent engages in favorable halogen contacts within the target protein's binding site.

These findings suggest that for this compound analogs, both electron-donating and electron-withdrawing groups, as well as their specific placement on the aromatic rings, are crucial for modulating biological potency. The presence of the 4-chloro substituent on the benzyl ring of the parent compound is likely a key determinant of its specific biological profile.

Table 2: General SAR Trends for Pyridine Analogs
Structural MoietySubstituent TypeEffect on PotencyReference Context
Benzyl RingElectron-Donating (e.g., -OMe, -OPh)Can increase or decrease activity depending on position and specific group.Anticancer activity nih.gov
Benzyl RingElectron-Withdrawing (e.g., -F)Generally associated with lower activity in some series.Anticancer activity nih.gov
Pyridine/Quinoline RingHalogens (e.g., -Cl)Can significantly enhance activity, position is critical.Antibacterial (MRSA) activity

Role of Pyridine Moiety in Enhancing Drug Properties

The key attributes of the pyridine ring that make it a valuable component in drug design include:

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 orbital, which projects outward from the ring. wikipedia.org This allows it to act as a potent hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors. nih.govblumberginstitute.org This ability to form strong, directional interactions can significantly improve the potency and selectivity of a drug molecule.

Modulation of Physicochemical Properties: The presence of the nitrogen atom makes pyridine more polar and water-soluble compared to its carbocyclic analog, benzene. wikipedia.orgslideshare.net This enhanced solubility can improve a drug's formulation possibilities and its absorption and distribution characteristics within the body. nih.gov By replacing a phenyl group with a pyridine ring, medicinal chemists can fine-tune a compound's lipophilicity, which is crucial for balancing membrane permeability and aqueous solubility. nih.gov

Metabolic Stability: The pyridine ring can influence a molecule's metabolic fate. In some instances, replacing a metabolically vulnerable part of a molecule with a pyridine ring can block oxidative metabolism, thereby increasing the drug's half-life and duration of action. nih.gov For example, research has shown that replacing a terminal phenyl ring with a pyridine ring in certain nicotinamide (B372718) phosphoribosyltransferase inhibitors improved metabolic stability by 160-fold. nih.gov

Bioisosterism: Pyridine is often used as a bioisostere for a phenyl ring. researchgate.netmdpi.com This means it has a similar size and shape but different electronic properties, allowing it to be substituted into a lead compound to improve its properties without drastically altering its ability to bind to the target. This strategy can lead to enhanced potency, better permeability, and resolved protein-binding issues. nih.gov

Enhanced Permeability and Reduced Protein Binding: Strategic placement of a pyridine moiety has been shown to enhance cellular permeability. In one study, the introduction of a pyridine ring resulted in a 190-fold increase in the cellular permeability of a positive allosteric modulator. nih.gov Furthermore, for another modulator, protein-binding issues were resolved by the addition of a pyridine ring to the structure. nih.gov

The impact of incorporating a pyridine ring is evident when comparing the biological activities of analogous compounds. The substitution can lead to significant changes in potency and other drug-like properties.

Table 1: Illustrative Examples of Pyridine Moiety Enhancing Drug Properties

Original Compound Structure Modified Compound with Pyridine Observed Improvement Reference
Phenyl-containing Cdc7 kinase inhibitor Pyridine-containing Cdc7 kinase inhibitor Potent Cdc7 kinase inhibition nih.gov
Thiourea-based nicotinamide phosphoribosyltransferase inhibitor with a terminal phenyl ring Same inhibitor with a terminal pyridine ring 160-fold improvement in metabolic stability nih.gov
Positive allosteric modulator Pyridine-containing positive allosteric modulator 190-fold increase in cellular permeability nih.gov
Positive allosteric modulator with protein-binding issues Same modulator with an additional pyridine ring Resolution of protein-binding issues nih.gov

Advanced Analytical Methodologies in Applied Research

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are paramount for the separation and quantification of 4-(4-Chlorobenzyl)pyridine from its starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard approach for the analysis of this compound, owing to the compound's moderate polarity. A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a pH adjusted to ensure the analyte is in a non-ionized state for optimal retention and peak shape.

A stability-indicating HPLC method is crucial for assessing the degradation of this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). Such a method must be able to resolve the parent compound from all potential degradation products. The development and validation of such a method would typically follow the guidelines set by the International Council for Harmonisation (ICH).

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature 30 °C
Retention Time Approximately 5.8 min

Table 2: Representative HPLC Method Validation Data

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution by utilizing columns with smaller particle sizes (< 2 µm). This technology is particularly advantageous for high-throughput screening and for the analysis of complex mixtures. The principles of separation in UPLC are analogous to HPLC, but the instrumentation is designed to withstand the higher backpressures generated. A UPLC method for this compound would result in significantly shorter retention times and reduced solvent consumption compared to a standard HPLC method.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques are widely used for the quantitative analysis of compounds that absorb electromagnetic radiation. These methods are generally rapid, cost-effective, and can be highly accurate when properly validated.

UV and Visible Spectrophotometry

This compound contains both a pyridine (B92270) ring and a chlorobenzyl group, both of which are chromophores that absorb ultraviolet (UV) radiation. The UV spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima. Based on the spectra of similar pyridine derivatives, a primary absorption band (π → π* transition) would be anticipated in the region of 200-280 nm. For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interferences. The concentration of this compound in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law.

Table 3: Example of a UV Spectrophotometric Method for Quantification

ParameterValue
Solvent Ethanol
Wavelength of Max. Absorbance (λmax) ~260 nm (Estimated)
Linearity Range 2 - 20 µg/mL
Molar Absorptivity (ε) To be determined experimentally
Correlation Coefficient (r²) > 0.998

Spectrofluorometry

While not all aromatic compounds are fluorescent, the presence of the pyridine and chlorobenzyl rings suggests that this compound may exhibit fluorescence upon excitation at an appropriate wavelength. Spectrofluorometry is a highly sensitive technique that can be used for quantification at very low concentrations. The method involves exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. The development of a spectrofluorometric method would require the determination of the optimal excitation and emission wavelengths, as well as an investigation into the effects of solvent polarity and pH on the fluorescence quantum yield.

Electrochemical Methods

Electrochemical methods offer an alternative approach for the quantitative analysis of electroactive compounds. The pyridine nucleus in this compound is known to be electrochemically active and can be either oxidized or reduced at an electrode surface under specific conditions. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be employed to study the redox behavior of the compound and to develop quantitative analytical methods.

The analysis would typically be carried out in a suitable supporting electrolyte, and the peak current obtained in the voltammogram would be proportional to the concentration of this compound. These methods can be particularly useful for the analysis of the compound in matrices where chromatographic or spectrophotometric methods may be subject to interference. The development of an electrochemical method would involve optimizing parameters such as the working electrode material, the composition and pH of the supporting electrolyte, and the voltammetric waveform parameters.

Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide array of compounds, including pyridine derivatives such as this compound. This technique offers several advantages over traditional methods like high-performance liquid chromatography (HPLC), including higher separation efficiency, shorter analysis times, and lower consumption of reagents and samples. The separation in CE is based on the differential migration of analytes in a narrow fused-silica capillary under the influence of a high-voltage electric field.

The primary mode of CE, Capillary Zone Electrophoresis (CZE), separates charged species based on their electrophoretic mobility, which is a function of the analyte's charge-to-size ratio. For neutral molecules like this compound, a modification of the technique called Micellar Electrokinetic Chromatography (MEKC) is employed. MEKC introduces a surfactant into the buffer solution at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. This partitioning, combined with the electroosmotic flow (EOF) of the bulk solution, allows for the separation of neutral compounds.

In the context of analyzing this compound, a typical MEKC method would involve a fused-silica capillary with a suitable buffer system, such as a borate (B1201080) or phosphate buffer, to maintain a stable pH and EOF. The addition of a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), facilitates the separation. The applied voltage is a critical parameter that dictates the migration speed and separation efficiency. Detection is typically performed using a UV-Vis detector, as the pyridine ring in this compound exhibits strong UV absorbance.

Detailed research findings for the analysis of pyridine derivatives by CE have demonstrated the versatility of this technique. The separation of various substituted pyridines can be optimized by adjusting parameters such as buffer pH, surfactant concentration, applied voltage, and capillary temperature. For instance, increasing the surfactant concentration generally leads to longer migration times and can improve the resolution of closely related compounds. The choice of buffer pH can influence the charge of the analytes (if they have acidic or basic functionalities) and the magnitude of the EOF, thereby affecting the separation window.

The following interactive data table summarizes typical experimental conditions that could be employed for the analysis of this compound and related pyridine derivatives using MEKC.

ParameterValueDescription
Capillary Fused-silicaStandard material for CE capillaries.
Dimensions 50-75 µm i.d., 30-60 cm lengthTypical inner diameter and length for efficient separation.
Background Electrolyte 20-50 mM Sodium Borate BufferCommon buffer for maintaining a stable pH and EOF.
pH 8.0-9.5Alkaline pH ensures a strong and consistent EOF.
Surfactant 25-100 mM Sodium Dodecyl Sulfate (SDS)Forms the micellar pseudo-stationary phase for neutral analyte separation.
Applied Voltage 15-30 kVHigh voltage drives the separation.
Temperature 20-30 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic (Pressure)A common and reproducible method for sample introduction.
Detection UV Absorbance at 254 nmThe pyridine ring exhibits strong absorbance at this wavelength.

Future Directions and Emerging Research Areas

Development of Targeted Therapies

The pyridine (B92270) moiety is a common feature in many FDA-approved drugs, and its derivatives are actively being investigated for targeted therapeutic applications. mdpi.com The structural framework of 4-(4-Chlorobenzyl)pyridine presents a promising starting point for designing molecules that can selectively interact with biological targets, such as enzymes and receptors implicated in disease.

One emerging area is the development of kinase inhibitors. For instance, derivatives containing an N-(4-chlorophenyl) group have been synthesized and shown to exhibit inhibitory activity against kinases like AKT2/PKBβ, which is a key component in oncogenic pathways in glioma. tandfonline.com Although these specific derivatives were pyrano[2,3-c]pyrazoles, the presence of the 4-chlorophenyl group highlights its importance in achieving biological activity. tandfonline.com This suggests that this compound could serve as a foundational structure for new kinase inhibitors.

Furthermore, pyridine-based structures are being explored for targeted radiopharmaceuticals. Novel Gallium-68 labeled pyridine-based tracers have been developed for targeting Fibroblast Activation Protein (FAP), which is overexpressed in many cancers. mdpi.com These tracers show potential for achieving high tumor-to-background contrast in diagnostic imaging. mdpi.com The this compound scaffold could be functionalized with chelating agents to create similar targeted imaging agents or radiotherapeutics, combining the targeting properties of the pyridine core with the specific physicochemical contributions of the chlorobenzyl group.

Exploration of New Biological Activities

Beyond targeted cancer therapies, the this compound structure is a fertile ground for discovering a wide range of new biological activities. Pyridine derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects. researchgate.net

Research into related heterocyclic structures provides a roadmap for future investigations:

Antimicrobial and Antifungal Activity: Derivatives containing a 4-chlorophenyl moiety, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, have demonstrated activity against Gram-positive bacteria and Candida albicans. mdpi.com This suggests that modifications of the this compound structure could lead to new antimicrobial agents.

Antiviral Activity: Pyrrolo[3,4-c]pyridine derivatives have been identified as potential inhibitors of HIV-1 integrase, a critical enzyme for viral replication. nih.govnih.gov The structural similarity makes this compound a candidate for developing new antiviral compounds.

Anti-inflammatory Activity: Sesquiterpene pyridine alkaloids have shown potent inhibitory activity on NF-κB, a key regulator of inflammatory responses. mdpi.com This opens the possibility of designing simpler this compound-based molecules with anti-inflammatory properties.

Enzyme Inhibition: Coumarin-based derivatives linked to an N-benzyl pyridinium (B92312) moiety have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. ut.ac.ir

The exploration of these and other potential activities, such as cytotoxicity against various cancer cell lines like HepG2 through mechanisms like PIM-1 kinase inhibition, remains a promising avenue for research. nih.gov

Advanced Materials Science Applications

The application of this compound extends beyond the biological realm into the field of materials science, particularly in the synthesis of coordination polymers and functional materials. The nitrogen atom in the pyridine ring acts as an excellent ligand for coordinating with metal ions, enabling the construction of complex, multidimensional structures with unique physical properties.

A notable example is the synthesis of a cobalt(II) coordination compound, [Co(NCS)₂ (this compound)₂]n. nih.govresearchgate.net In this material, the this compound molecules act as ligands, and the cobalt(II) cations are linked into chains by bridging thiocyanato anions. nih.govresearchgate.net Magnetic measurements of this compound have revealed fascinating properties, including slow magnetic relaxations and a metamagnetic transition at low temperatures. nih.govresearchgate.net

Magnetic Properties of [Co(NCS)₂(this compound)₂]n
PropertyValueSignificance
Antiferromagnetic Phase Transition (TN)3.9 KIndicates the temperature below which the material enters an ordered antiferromagnetic state.
Metamagnetic Transition Field260 OeThe critical magnetic field at which the material transitions from an antiferromagnetic to a ferromagnetic-like state.
Magnetic Relaxation BehaviorConsistent with single-chain magnetismSuggests potential applications in high-density information storage and quantum computing.

This research demonstrates that this compound can be a valuable building block for creating molecular materials with tailored magnetic properties. Future work could explore the use of other metal ions and modifications to the ligand structure to fine-tune these properties for applications in spintronics and molecular magnetism.

Role in Agricultural Chemistry

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, playing a crucial role as herbicides, fungicides, and insecticides. researchgate.netresearchgate.netnih.gov The pyridine ring is a key pharmacophore in numerous commercial pesticides. researchgate.net Given this precedent, this compound represents a scaffold with significant potential for the development of new plant protection agents.

Pyridine herbicides are typically used to control broadleaf weeds in both agricultural and non-agricultural settings. epa.gov Research into pyridinone derivatives has demonstrated their phytotoxic activity, indicating that even modifications to the core pyridine structure can yield effective herbicides. nih.gov The combination of the pyridine ring and the chloro-substituted phenyl group in this compound is a common feature in many bioactive molecules. The future direction in this area involves synthesizing and screening libraries of derivatives of this compound to identify novel compounds with potent and selective herbicidal, fungicidal, or insecticidal activity. The goal is to develop more efficient and environmentally benign agrochemicals to meet the growing demands of global food production. nih.gov

Collaborative and Interdisciplinary Research Approaches

The diverse potential applications of this compound, from medicine to materials science to agriculture, underscore the necessity of collaborative and interdisciplinary research. Maximizing the potential of this compound requires a synergistic effort from experts across various scientific disciplines.

Medicinal Chemistry and Pharmacology: Synthetic chemists can create novel derivatives, while biologists and pharmacologists can evaluate their efficacy and mechanism of action in targeted therapies and for new biological activities.

Inorganic Chemistry and Physics: The development of advanced materials based on this compound requires collaboration between inorganic chemists, who synthesize the coordination compounds, and physicists, who characterize their magnetic, optical, and electronic properties.

Agricultural Science and Chemistry: The discovery of new agrochemicals involves chemists designing and synthesizing candidate molecules, which are then tested by plant scientists and entomologists for their phytotoxicity and effects on pests.

By fostering these interdisciplinary partnerships, researchers can accelerate the translation of fundamental discoveries into practical applications, fully exploring the scientific and commercial potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Chlorobenzyl)pyridine, and how are reaction conditions optimized?

  • This compound is typically synthesized via nucleophilic substitution, where pyridine reacts with 4-chlorobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in solvents like toluene or DMF at elevated temperatures . Purification often involves recrystallization or chromatography. For example, analogous benzylpyridine derivatives are prepared using continuous flow reactors for scalability, ensuring high yields (75–90%) . Key optimization factors include stoichiometric ratios, catalyst selection (e.g., Pd/C for coupling reactions), and solvent polarity to control reaction kinetics .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

  • X-ray diffraction (XRD): Determines crystal structure and coordination geometry in metal complexes. For example, [Co(NCS)₂(this compound)₂]ₙ crystallizes in monoclinic (C2/c) and triclinic (P1̄) systems, with Co–N bond distances ranging from 2.06–2.24 Å .
  • IR spectroscopy: Identifies functional groups, such as νas(CN) shifts (2064–2105 cm⁻¹) to distinguish terminal vs. bridging thiocyanato ligands in coordination polymers .
  • Elemental analysis: Validates purity and stoichiometry (e.g., Co:N:S ratios in coordination compounds) .

Q. What are the primary research applications of this compound in chemistry and materials science?

  • Coordination chemistry: Acts as a ligand in transition-metal complexes (e.g., Co(II)), forming 1D polymeric chains with µ-1,3-thiocyanato bridges. These complexes exhibit slow magnetic relaxation and metamagnetic transitions (critical field: 260 Oe; Néel temperature: 3.9 K) .
  • Structural templates: Its rigid pyridine-benzyl scaffold aids in designing molecular frameworks for studying magnetostructural correlations .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence magnetic properties in coordination complexes?

  • The chlorobenzyl group enhances steric and electronic effects, dictating ligand field strength and magnetic anisotropy. In [Co(NCS)₂(ClBP)₂]ₙ, the ClBP ligand’s bulkiness stabilizes a distorted octahedral Co(II) geometry, leading to single-chain magnetic behavior with energy barriers (Δ) of ~40 K. Antiferromagnetic coupling (J = -0.15 cm⁻¹) arises from thiocyanato-mediated superexchange . Comparative studies with fluorobenzyl or methylbenzyl analogs show altered magnetic relaxation times due to variations in ligand polarizability .

Q. What challenges arise in crystallographic analysis of this compound-containing coordination polymers, and how are they resolved?

  • Polymorphism: Reaction stoichiometry (e.g., Co:ClBP ratios) can yield distinct phases (discrete vs. polymeric structures). For instance, Co(NCS)₂(ClBP)₄ forms discrete octahedral complexes, while Co(NCS)₂(ClBP)₂ adopts a chain structure .
  • Disorder modeling: Flexible benzyl groups often require anisotropic displacement parameter (ADP) refinement and constraints in SHELX .
  • Twinned crystals: Data integration tools in SHELXL or CrysAlisPro mitigate overlapping reflections in low-symmetry space groups (e.g., P1̄) .

Q. How can contradictions in magnetic data interpretation for this compound-based complexes be resolved?

  • Single-chain vs. 3D interactions: Magnetic relaxations in zero field (τ₀ ~ 10⁻⁶ s) may suggest single-chain behavior, but interchain dipolar coupling (zJ′) can mimic domain-wall dynamics. For [Co(NCS)₂(ClBP)₂]ₙ, AC susceptibility data (χ″ peaks below 4 K) and field-dependent magnetization (metamagnetic transition at 260 Oe) confirm competing antiferromagnetic and weak ferromagnetic interactions .
  • Theoretical modeling: Density Functional Theory (DFT) calculations or Monte Carlo simulations correlate experimental μeff values (4.2–4.5 μB) with spin-orbit coupling parameters .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.